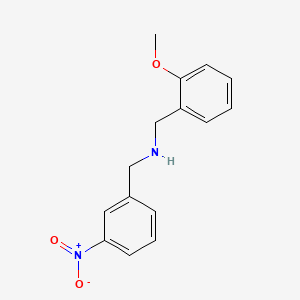

(2-Methoxybenzyl)(3-nitrobenzyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-20-15-8-3-2-6-13(15)11-16-10-12-5-4-7-14(9-12)17(18)19/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFZQXIEQZDGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357945 | |

| Record name | (2-METHOXYBENZYL)(3-NITROBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418790-82-6 | |

| Record name | (2-METHOXYBENZYL)(3-NITROBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 2 Methoxybenzyl 3 Nitrobenzyl Amine

Reductive Amination Approaches

Reductive amination is a highly effective and widely utilized method for the formation of carbon-nitrogen bonds, offering a direct pathway to secondary and tertiary amines. frontiersin.org This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of (2-Methoxybenzyl)(3-nitrobenzyl)amine, this can be envisioned through the reaction of 3-nitrobenzaldehyde (B41214) with 2-methoxybenzylamine (B130920), followed by reduction.

Catalytic Hydrogenation Protocols for Nitro Group Reduction and Amine Formation

Catalytic hydrogenation is a cornerstone of reductive amination, valued for its high efficiency and clean reaction profiles. This method can be adapted for the synthesis of this compound by reacting 3-nitrobenzaldehyde and 2-methoxybenzylamine in the presence of a metal catalyst and a hydrogen source.

A significant advantage of this approach is the potential for a one-pot reaction where the nitro group of 3-nitrobenzaldehyde is reduced to an amine, which then reacts with another molecule of the aldehyde, or where the pre-formed imine from 3-nitrobenzaldehyde and 2-methoxybenzylamine is hydrogenated. frontiersin.org Various catalytic systems, employing both noble and non-noble metals, have been developed for such transformations. frontiersin.org

Key parameters influencing the success of catalytic hydrogenation include the choice of catalyst, solvent, temperature, and hydrogen pressure. Noble metal catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly effective for both nitro group reduction and imine hydrogenation. google.com Transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265), offers a safer and more convenient alternative to using gaseous hydrogen.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/C | H₂ | Ethanol (B145695) | 25-80 | 1-50 atm | 85-95 | google.com |

| Pt/C | H₂ | Methanol (B129727) | 25-70 | 1-20 atm | 80-92 | google.com |

| Raney Ni | H₂ | Isopropanol | 50-100 | 10-100 atm | 75-90 | frontiersin.org |

| Au/TiO₂ | HCOOH | Water | 80 | 1 bar | >90 | frontiersin.org |

Metal Hydride-Mediated Reductions in Amine Synthesis

Metal hydrides are versatile reducing agents capable of efficiently converting imines to amines under mild conditions. For the synthesis of this compound, the imine formed from 3-nitrobenzaldehyde and 2-methoxybenzylamine can be reduced using reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Sodium borohydride is a mild and selective reducing agent, often used in protic solvents like methanol or ethanol. Its selectivity allows for the reduction of the imine in the presence of the nitro group, which is generally stable to NaBH₄. For more challenging reductions or to achieve higher yields, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, although this requires anhydrous conditions and careful handling due to its high reactivity.

The choice of the metal hydride and reaction conditions can be tailored to the specific substrate and desired outcome. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Reducing Agent | Solvent | Temperature (°C) | Key Features | Typical Yield (%) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0-25 | Mild, selective for imines over nitro groups. | 70-90 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | 0-25 | Mild, effective for a wide range of substrates. | 80-95 |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0-35 | Powerful, requires anhydrous conditions. May also reduce the nitro group. | Variable |

Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, providing powerful tools for the formation of C-N bonds with high functional group tolerance and broad substrate scope.

Buchwald-Hartwig Amination Strategies for Benzylamine (B48309) Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This methodology can be applied to the synthesis of this compound by coupling 2-methoxybenzylamine with a 3-nitrobenzyl halide (e.g., bromide or chloride).

The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, ligand, and base. A variety of palladium precursors, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used. The choice of phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands like Xantphos or Josiphos often providing excellent results. nih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 80-110 | 70-90 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | 65-85 |

| PdCl₂(dppf) | dppf | K₃PO₄ | Toluene/Water | 90 | 60-80 |

Palladium-Catalyzed C-H Amination Cross-Coupling Methods

Direct C-H amination is an emerging and highly atom-economical strategy for the formation of C-N bonds, as it avoids the pre-functionalization of the starting materials. In the context of synthesizing this compound, this could theoretically involve the direct coupling of 2-methoxybenzylamine with a C-H bond on the 3-nitrotoluene (B166867) ring system.

However, the direct C-H amination of unactivated C(sp²)-H bonds remains a significant challenge, often requiring directing groups and specific catalysts to achieve regioselectivity and high yields. While significant progress has been made in intramolecular C-H amination, intermolecular versions applicable to this specific synthesis are less developed and may suffer from issues of selectivity and efficiency. Research in this area is ongoing, with the development of more active and selective catalyst systems being a key focus. epfl.ch

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The synthesis of this compound can be approached with these principles in mind.

Reductive amination, particularly when performed as a one-pot reaction, aligns well with green chemistry principles by reducing the number of synthetic steps and purification procedures, thus minimizing waste. frontiersin.org The use of catalytic hydrogenation with recyclable catalysts and the replacement of volatile organic solvents with greener alternatives like water or ethanol further enhance the sustainability of this method. nih.gov

Biocatalysis, using enzymes such as transaminases, offers a highly selective and environmentally benign route to chiral amines, although its application to the synthesis of this specific achiral compound would be less conventional. researchgate.net

In the context of cross-coupling reactions, efforts are being made to develop catalysts based on more abundant and less toxic metals than palladium, and to perform these reactions in greener solvents. The optimization of catalyst loading to minimize metal contamination in the final product is also a key consideration in sustainable synthesis.

Solvent-Free and Microwave-Assisted Reaction Conditions

The integration of microwave-assisted organic synthesis (MAOS) and solvent-free conditions represents a significant advancement in green chemistry, offering substantial improvements over classical synthetic protocols. Microwave irradiation accelerates chemical reactions by efficiently heating polar molecules through dielectric heating, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles. numberanalytics.comwisdomlib.org

For the synthesis of this compound via reductive amination, microwave assistance can be applied to the imine formation step. The reaction between 2-methoxybenzylamine and 3-nitrobenzaldehyde to form the intermediate N-(3-nitrobenzylidene)(2-methoxyphenyl)methanamine can be significantly expedited. Under solvent-free conditions, the reactants can be adsorbed onto a solid support (e.g., neutral alumina) or simply mixed with a catalytic amount of acid and irradiated. researchgate.net This approach not only shortens reaction times from hours to minutes but also simplifies work-up procedures and minimizes the generation of solvent waste. scholarsresearchlibrary.comresearchgate.net

The subsequent reduction of the imine can also be performed under microwave conditions, although care must be taken with gaseous reagents like hydrogen. Alternatively, transfer hydrogenation using reagents like ammonium formate can be effectively utilized in a one-pot, microwave-assisted procedure. scholarsresearchlibrary.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) |

| Reaction Time | Hours to Days | Minutes |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) |

| Yield | Moderate to High | Often Higher |

| Byproducts | More prevalent due to longer reaction times | Minimized |

| Solvent Use | High | Minimal to None (Solvent-Free) |

| Scalability | Well-established | Can be challenging, requires specialized equipment |

A comparative overview of conventional versus microwave-assisted synthesis highlights the significant advantages of MAS in terms of speed and efficiency. ijnrd.orgacs.org

Utilization of Biocatalysis and Heterogeneous Catalysis

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of this compound, imine reductases (IREDs) and reductive aminases (RedAms) are highly relevant biocatalysts. nih.govwikipedia.org These NAD(P)H-dependent enzymes can catalyze the reduction of the pre-formed imine or, in the case of RedAms, facilitate the entire one-pot reductive amination of 3-nitrobenzaldehyde with 2-methoxybenzylamine. worktribe.comd-nb.info

The key advantages of using these enzymes include:

High Selectivity: Enzymes can offer exquisite chemo-, regio-, and stereoselectivity, which is crucial if chiral centers are present or desired.

Mild Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and neutral pH, avoiding the need for harsh reagents or conditions.

Sustainability: Biocatalysts are biodegradable and derived from renewable resources, aligning with the principles of green chemistry. acs.org

Amine dehydrogenases (AmDHs) represent another class of enzymes that can perform the reductive amination of carbonyl compounds with high efficiency and excellent atom economy, using ammonium formate as both the nitrogen source and the reductant. rsc.orgnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts are indispensable in modern organic synthesis, particularly for hydrogenation and reductive amination reactions. nih.gov Their primary advantage lies in their ease of separation from the reaction mixture, enabling straightforward product purification and catalyst recycling. For the synthesis of this compound, a one-pot reaction can be performed using a nitroarene (3-nitrobenzaldehyde) and an amine (2-methoxybenzylamine) in the presence of a heterogeneous catalyst and a hydrogen source. frontiersin.org

The process involves the simultaneous reduction of the nitro group and the reductive amination of the carbonyl group, although for the target compound, the nitro group is retained. The key step is the reduction of the imine intermediate formed in situ. A wide range of metal-based catalysts are effective for this transformation.

| Catalyst System | Description | Advantages |

| Palladium (Pd/C) | Palladium on activated carbon is a versatile and widely used catalyst for hydrogenations. organic-chemistry.org | High activity, good functional group tolerance, cost-effective for a noble metal. |

| Platinum (Pt/C, PtO₂) | Platinum-based catalysts are highly effective for reducing imines and nitro groups. frontiersin.org | Excellent activity, can be used under mild conditions. |

| Nickel (Raney Ni) | A cost-effective, non-noble metal catalyst. | Inexpensive, highly active, though may require higher temperatures/pressures. |

| Ruthenium (Ru/C) | Ruthenium catalysts are known for their high performance and reusability. | Good selectivity, can be used in tandem reactions. |

| Gold (Au/TiO₂) | Gold nanoparticles supported on titania have shown high efficiency in the direct reductive amination of aldehydes with nitroarenes using formic acid as a hydrogen source. rsc.org | High selectivity, mild reaction conditions, use of a renewable reductant. |

This table summarizes common heterogeneous catalysts applicable to the reductive amination synthesis of the target compound.

Optimization of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Maximizing atom economy is crucial for minimizing waste and developing sustainable synthetic processes.

The synthesis of this compound can be approached through different pathways, with significantly different atom economies.

C₈H₁₁NO + C₇H₅NO₃ → C₁₅H₁₆N₂O₃ + H₂O

This pathway has a very high theoretical atom economy, as nearly all atoms from the reactants are incorporated into the final product.

Nucleophilic Substitution (Low Atom Economy): An alternative route involves the N-alkylation of 2-methoxybenzylamine with 3-nitrobenzyl halide (e.g., bromide) in the presence of a base.

C₈H₁₁NO + C₇H₆BrNO₂ + Base → C₁₅H₁₆N₂O₃ + [Base-H]⁺Br⁻

This method generates a stoichiometric amount of salt byproduct (e.g., triethylammonium (B8662869) bromide), significantly lowering the atom economy. masterorganicchemistry.com

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |

| Reductive Amination | 2-methoxybenzylamine, 3-nitrobenzaldehyde | This compound | H₂O | High (~94%) |

| Nucleophilic Substitution | 2-methoxybenzylamine, 3-nitrobenzyl bromide, Triethylamine (B128534) | This compound | Triethylammonium bromide | Low (~60%) |

Comparison of the atom economy for two potential synthetic routes to this compound.

To optimize reaction efficiency, factors beyond atom economy, such as reaction yield, energy consumption, and catalyst turnover number, must be considered. The use of catalytic methods, whether heterogeneous or biocatalytic, is inherently more efficient than using stoichiometric reagents. wikipedia.org Furthermore, advanced techniques like microwave-assisted synthesis can improve efficiency by reducing energy consumption and reaction times. ijnrd.org

Derivatization from Functionalized Precursor Compounds

Nitration of Methoxybenzylamine and Subsequent Reductive Transformations

Synthesizing the target compound by first nitrating 2-methoxybenzylamine is a challenging route due to the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group, while the aminomethyl group (-CH₂NH₂) is weakly activating and also ortho, para-directing. Direct nitration would likely lead to a mixture of products with nitro groups at the 4- and 6-positions, and potentially oxidation of the amine. stmarys-ca.edu

A more controlled, albeit longer, synthetic strategy would involve:

Protection: The amine functionality of 2-methoxybenzylamine would first be protected, for example, as an amide (e.g., acetamide), to prevent side reactions and moderate the activating nature of the substituent.

Nitration: The protected compound would then be nitrated. The N-acetyl-2-methoxybenzylamine would still be strongly directed to the 4- and 6-positions. Achieving nitration at the desired 3- or 5-position on this ring is not synthetically straightforward. Therefore, this pathway is less viable for creating the specific isomer this compound.

A more relevant interpretation of this section involves the "subsequent reductive transformations" applied to the nitro group of the final product, this compound. The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation opens up a vast chemical space for derivatization.

The reduction of the aromatic nitro group can be achieved with high chemoselectivity using various methods:

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Ni with H₂ gas. organic-chemistry.org

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) or ammonium formate.

Metal Reductions: Using metals such as Fe, Sn, or Zn in acidic media. researchgate.net

This reduction yields (3-aminobenzyl)(2-methoxybenzyl)amine, a diamine that can undergo further reactions, such as diazotization or acylation, at the newly formed amino group.

Functional Group Interconversions on Aromatic Rings

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another to access different derivatives or to alter the electronic and steric properties of a molecule. ub.eduorganic-chemistry.org For this compound and its precursors, several FGIs are synthetically valuable.

On the 3-Nitrobenzyl Moiety: The nitro group is one of the most versatile functional groups for FGI.

Nitro to Amino: As discussed previously, reduction to an amino group is the most common and useful transformation. ox.ac.uk

Amino to Diazonium Salt: The resulting aniline (B41778) derivative can be converted to a diazonium salt (-N₂⁺) using nitrous acid (NaNO₂/HCl). This intermediate is highly valuable and can be displaced by a wide range of nucleophiles (e.g., -OH, -F, -Cl, -Br, -I, -CN). byjus.com

Amino to Amide/Sulfonamide: The amino group can be acylated to form amides or reacted with sulfonyl chlorides to form sulfonamides, modifying the compound's properties.

On the 2-Methoxybenzyl Moiety:

Ether Cleavage: The methyl ether of the methoxy group can be cleaved to reveal a phenol (B47542) (-OH). This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. This transformation allows for the introduction of a hydrogen bond-donating group.

Electrophilic Aromatic Substitution: The 2-methoxybenzyl ring is activated towards electrophilic substitution. While this can lead to mixtures, it allows for the potential introduction of other groups (e.g., halogens) at the para position (position 5) relative to the methoxy group.

| Starting Moiety | Functional Group | Reagents/Conditions | Transformed Group |

| 3-Nitrobenzyl | -NO₂ | H₂, Pd/C or Fe, HCl | -NH₂ (Amino) |

| 3-Aminobenzyl | -NH₂ | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium) |

| 3-Aminobenzyl | -NH₂ | Acyl Chloride, Base | -NHCOR (Amide) |

| 3-Diazoniumbenzyl | -N₂⁺Cl⁻ | CuCN or CuBr or KI | -CN or -Br or -I |

| 2-Methoxybenzyl | -OCH₃ | HBr or BBr₃ | -OH (Phenol) |

This table outlines key functional group interconversions possible on the aromatic rings of the target compound and its derivatives.

Spectroscopic and Diffraction Based Structural Elucidation of 2 Methoxybenzyl 3 Nitrobenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For (2-Methoxybenzyl)(3-nitrobenzyl)amine, a comprehensive analysis using ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques would be required for a complete assignment of all proton and carbon signals and to establish the connectivity within the molecule. In the absence of experimentally acquired spectra for this compound, the following sections detail the predicted spectral data based on the analysis of structurally related compounds and established chemical shift principles.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2-methoxybenzyl and 3-nitrobenzyl moieties, as well as the amine and methylene (B1212753) bridge protons. The aromatic regions would show complex splitting patterns due to the different substitution patterns on the two phenyl rings.

The protons on the 3-nitrobenzyl ring are expected to be deshielded due to the electron-withdrawing nature of the nitro group. The proton ortho to the nitro group would likely appear at the lowest field in this aromatic system. Conversely, the methoxy (B1213986) group on the 2-methoxybenzyl ring is electron-donating, leading to a comparative upfield shift for its aromatic protons. The methylene protons of both benzyl (B1604629) groups, being adjacent to the nitrogen atom and the aromatic rings, would likely appear as singlets in the range of 3.5-4.5 ppm. The methoxy group protons would be observed as a sharp singlet, typically around 3.8 ppm. The amine proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (3-nitrobenzyl) | 7.5 - 8.2 | m |

| Aromatic (2-methoxybenzyl) | 6.8 - 7.3 | m |

| -CH₂- (benzyl) | ~3.8 | s |

| -CH₂- (benzyl) | ~3.7 | s |

| -OCH₃ | ~3.8 | s |

| -NH- | variable | br s |

Note: This is a predictive table. Actual chemical shifts and multiplicities may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum of this compound would provide information on the carbon framework of the molecule. The spectrum is anticipated to show signals for the aromatic carbons, the methylene bridge carbons, and the methoxy carbon.

The carbon atom attached to the nitro group in the 3-nitrobenzyl ring is expected to be significantly deshielded. The carbons of the 2-methoxybenzyl ring will be influenced by the electron-donating methoxy group, with the carbon bearing the methoxy group showing a downfield shift. The methylene carbons are expected to appear in the range of 45-55 ppm. The methoxy carbon would give a characteristic signal around 55 ppm.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-O | ~157 |

| Aromatic CH | 110 - 140 |

| -CH₂- (benzyl) | ~50 |

| -CH₂- (benzyl) | ~48 |

| -OCH₃ | ~55 |

Note: This is a predictive table. Actual chemical shifts may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks within the two aromatic rings. For instance, correlations would be expected between adjacent aromatic protons on both the 2-methoxybenzyl and 3-nitrobenzyl rings, aiding in their specific assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methylene groups and the aromatic CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the methylene protons and the quaternary and tertiary carbons of the aromatic rings, as well as the correlation between the methoxy protons and the carbon of the methoxy group and the adjacent aromatic carbon. These correlations are vital for confirming the connectivity between the benzyl moieties and the central nitrogen atom.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, NO₂, and C-O functional groups. The N-H stretching vibration of the secondary amine would likely appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups would appear just below 3000 cm⁻¹. The presence of the nitro group will be confirmed by strong asymmetric and symmetric stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to show a strong band around 1240 cm⁻¹.

Predicted FT-IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H stretch | > 3000 | Medium |

| Aliphatic C-H stretch | < 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| NO₂ asymmetric stretch | ~1530 | Strong |

| NO₂ symmetric stretch | ~1350 | Strong |

| C-O stretch (ether) | ~1240 | Strong |

| C-N stretch | 1250 - 1335 | Medium |

Note: This is a predictive table. Actual peak positions and intensities may vary.

Raman Spectroscopy Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the compound this compound are not available in the public domain. Research articles detailing the synthesis and subsequent structural elucidation of this particular molecule, including high-resolution mass spectrometry, detailed fragmentation analysis, UV-Vis spectroscopy, and single-crystal X-ray diffraction, could not be located.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified sections and subsections as requested in the outline. The generation of scientifically accurate and verifiable content requires published experimental data, which appears to be non-existent for this specific compound at this time.

To fulfill the user's request, published research containing the necessary spectroscopic and crystallographic data for this compound would be required. Without such source material, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 2 Methoxybenzyl 3 Nitrobenzyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure and properties of molecules. dtic.mil DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. dtic.mil

A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. arxiv.orgarxiv.org For (2-Methoxybenzyl)(3-nitrobenzyl)amine, this process would typically be carried out using a functional like B3LYP combined with a suitable basis set, such as 6-311G+(d,p). researchgate.netnih.gov The optimization process iteratively adjusts the atomic coordinates to minimize the total energy, resulting in a stable molecular conformation. mdpi.com

Once the geometry is optimized, various energetic parameters can be calculated. These parameters provide insights into the molecule's stability and thermodynamic properties. An example of such parameters that would be calculated for this compound is presented in the interactive table below.

| Parameter | Representative Value | Unit |

|---|---|---|

| Total Energy | -1025. Hartree | Hartrees |

| Heat of Formation | 150. | kJ/mol |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive, while a larger gap indicates greater stability. researchgate.net For this compound, the presence of the electron-donating methoxy (B1213986) group is expected to raise the HOMO energy, while the electron-withdrawing nitro group will likely lower the LUMO energy, leading to a relatively small HOMO-LUMO gap and suggesting a high degree of reactivity. nih.govresearchgate.net

The spatial distribution of the HOMO and LUMO is also informative. In this compound, the HOMO is likely to be localized on the electron-rich 2-methoxybenzyl moiety, while the LUMO is expected to be concentrated on the electron-deficient 3-nitrobenzyl portion of the molecule. This distribution highlights the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Parameters for this compound Note: The values in this table are representative and intended for illustrative purposes.

| Parameter | Representative Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

For this compound, the MEP map would reveal distinct regions of positive and negative electrostatic potential. nih.gov The area around the electronegative oxygen atoms of the nitro group would exhibit a strong negative potential (typically colored red), indicating a region susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the electron-donating methoxy group would show a positive potential (typically colored blue), highlighting sites prone to nucleophilic attack. The MEP map provides a visual representation of the molecule's polarity and helps to rationalize its intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. hakon-art.com These descriptors are powerful tools for predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a molecule. It is related to the negative of electronegativity.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

These descriptors can be calculated from the energies of the HOMO and LUMO. For this compound, the presence of the nitro group is expected to result in a relatively high electrophilicity index, suggesting it can act as a good electron acceptor.

Table 3: Global Reactivity Descriptors for this compound Note: The values in this table are representative and intended for illustrative purposes.

| Descriptor | Representative Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.25 |

| Chemical Hardness (η) | 2.25 |

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the Fukui functions for each atom in this compound, it is possible to pinpoint the specific atoms that are most likely to participate in different types of reactions. ymerdigital.com For instance, the nitrogen and oxygen atoms of the nitro group are expected to have high values of f+(r), indicating their susceptibility to nucleophilic attack. Conversely, atoms in the methoxybenzyl ring are likely to have higher values of f-(r), making them more prone to electrophilic attack. The dual descriptor, which is the difference between f+(r) and f-(r), can provide an even clearer picture of nucleophilic and electrophilic regions. researchgate.net

Conformational Analysis and Exploration of Potential Energy Surfaces

Spectroscopic and theoretical studies on benzylamine (B48309) have identified two main conformers: an anti and a gauche form, with the anti conformer being of lower energy. colostate.edu These conformers are defined by the torsion angles around the Cα-N bond. Similarly, for this compound, multiple stable conformers are expected due to the rotational freedom of the two benzyl (B1604629) groups attached to the central nitrogen atom. The potential energy surface (PES) of this molecule would be complex, with several local minima corresponding to these stable conformations, separated by energy barriers.

The exploration of the potential energy surface for related nitrobenzyl compounds, such as 2-nitrotoluene, has been conducted using density functional theory (DFT). acs.orgresearchgate.netacs.org These studies reveal multiple minima and transition states on the PES, corresponding to different orientations of the nitro group and other substituents. acs.orgresearchgate.netacs.org For this compound, the PES would be influenced by the steric and electronic effects of both the methoxy and nitro groups. The methoxy group, being an electron-donating group, and the nitro group, a strong electron-withdrawing group, will influence the charge distribution and intramolecular interactions, thereby affecting the relative energies of the different conformers. The methoxy group in the ortho position can also lead to specific intramolecular hydrogen bonding with the amine proton, further stabilizing certain conformations.

A systematic conformational search using computational methods like molecular mechanics or quantum mechanics would be necessary to identify the global minimum and other low-energy conformers of this compound. The relative energies of these conformers would determine their population at a given temperature. The following table illustrates the concept with data for a related, simpler molecule, benzylamine.

| Conformer of Benzylamine | Relative Energy (kcal/mol) | Torsion Angle (Cipso-Cα-N-H) |

|---|---|---|

| Anti | 0.00 | ~60° |

| Gauche | >0.00 | ~180° |

This table presents hypothetical relative energies for the conformers of benzylamine based on qualitative descriptions in the literature to illustrate the concept of conformational analysis. colostate.edu

Hirshfeld Surface Analysis for Interatomic Contact Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. acs.orgnih.govnih.gov This analysis is based on partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov While a crystal structure for this compound is not publicly available, we can predict the likely nature of its intermolecular contacts based on analyses of structurally related compounds containing benzyl, methoxy, and nitro functionalities. mq.edu.aumdpi.com

For organic molecules, the dominant intermolecular contacts often involve hydrogen atoms. Hirshfeld surface analysis of benzylamine derivatives and other substituted aromatic compounds consistently shows a high percentage of H···H, C···H/H···C, and O···H/H···O contacts. acs.orgnih.gov Given the structure of this compound, which is rich in hydrogen atoms, H···H contacts are expected to be the most significant contributors to the crystal packing, likely comprising over 40% of the total intermolecular interactions. nih.govnih.gov

The presence of the methoxy and nitro groups introduces polar sites capable of forming specific intermolecular interactions. The oxygen atoms of both the methoxy and nitro groups can act as hydrogen bond acceptors, leading to O···H contacts. The nitro group, in particular, is a strong hydrogen bond acceptor. Therefore, N-H···O or C-H···O hydrogen bonds are likely to be important in the crystal packing of this compound. The aromatic rings can also participate in π-π stacking or C-H···π interactions, which would be visualized and quantified through the Hirshfeld surface analysis.

The following table provides a hypothetical breakdown of the percentage contributions of various interatomic contacts to the Hirshfeld surface for this compound, based on typical values for similar organic molecules. nih.gov

| Interatomic Contact | Predicted Percentage Contribution |

|---|---|

| H···H | ~45% |

| C···H/H···C | ~25% |

| O···H/H···O | ~15% |

| N···H/H···N | ~5% |

| C···C | ~5% |

| Other | ~5% |

This table represents a predicted distribution of intermolecular contacts for this compound based on Hirshfeld analyses of analogous compounds. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ulisboa.ptrsc.org MD simulations can provide detailed insights into the conformational dynamics, solvation, and intermolecular interactions of this compound in a solution phase, which can be significantly different from its behavior in the gas phase or solid state. rsc.org

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for all atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

From this trajectory, various properties can be analyzed. For instance, the conformational flexibility of the molecule in solution can be studied by monitoring the dihedral angles of the benzyl groups. The simulation would reveal the preferred conformations in solution and the timescales of transitions between them. The solvation structure can be characterized by calculating the radial distribution functions between the solute atoms and the solvent molecules. This would show how the solvent molecules arrange themselves around the methoxy and nitro groups, as well as the hydrophobic aromatic rings.

Furthermore, MD simulations can be used to study the potential for aggregation or self-assembly of this compound molecules in solution. By simulating a system with multiple solute molecules, one can observe whether they tend to form dimers or larger clusters, and what types of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) stabilize these aggregates. This information is crucial for understanding the macroscopic properties of solutions of this compound.

Theoretical Aspects of Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjppres.comnih.gov While no specific QSAR studies involving this compound are reported, the theoretical framework of QSAR can be applied to predict its potential biological activities and to guide the design of new, more potent analogues.

A QSAR model is typically developed using a dataset of compounds for which the biological activity has been experimentally measured. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties. A mathematical model, often a linear or non-linear regression equation, is then derived to correlate these descriptors with the observed biological activity. atlantis-press.com

For this compound, relevant descriptors would include:

Lipophilic descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which describes the hydrophobicity of the molecule.

Electronic descriptors: such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. These descriptors are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

Steric descriptors: such as molecular weight, molar refractivity, and various shape indices, which describe the size and shape of the molecule.

Once a statistically robust QSAR model is developed for a series of compounds structurally related to this compound, it could be used to predict the activity of this compound. herts.ac.uk The model would provide insights into which molecular properties are most important for the desired biological activity, thus informing the rational design of new derivatives with improved properties.

The following table lists some common descriptors that would be relevant in a QSAR study of this compound and its analogues.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Lipophilic | logP, tPSA (topological polar surface area) | Hydrophobicity, membrane permeability |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, electrostatic interactions |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Size, shape, and bulkiness |

This table provides examples of descriptor classes and specific descriptors commonly used in QSAR studies. atlantis-press.com

Reaction Mechanisms and Kinetic Studies Involving 2 Methoxybenzyl 3 Nitrobenzyl Amine

Mechanistic Pathways of Nucleophilic Substitution Reactions Involving the Amine Moiety

The secondary amine nitrogen in (2-Methoxybenzyl)(3-nitrobenzyl)amine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in substitution reactions where it can displace a suitable leaving group. The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, with the operative mechanism being heavily influenced by the structure of the electrophile, the reaction conditions, and the nature of the solvent.

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. masterorganicchemistry.com The distinction between S(_N)1 and S(_N)2 mechanisms lies in the timing of bond formation and bond cleavage. masterorganicchemistry.com

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an S(_N)2 reaction is dependent on the concentration of both the nucleophile and the substrate. youtube.com Factors that favor the S(_N)2 pathway include:

Unhindered electrophile: Primary and methyl halides are ideal substrates as they offer minimal steric hindrance to the backside attack of the nucleophile. youtube.com

Strong nucleophile: A potent nucleophile is required to facilitate the concerted bond-forming and bond-breaking process.

Polar aprotic solvent: Solvents like acetone (B3395972) or dimethylformamide (DMF) solvate the cation but not the anion, thus enhancing the nucleophilicity of the amine. libretexts.org

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The nucleophile then attacks the planar carbocation in the second, faster step. This pathway typically results in a racemic mixture of products if the reaction occurs at a chiral center. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com Factors favoring the S(_N)1 mechanism include:

Stable carbocation: Tertiary, allylic, and benzylic halides are good substrates as they can form relatively stable carbocation intermediates. libretexts.orgquora.com

Weak nucleophile: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.

Polar protic solvent: Solvents like water and alcohols can stabilize the carbocation intermediate through solvation.

For this compound, its reactivity in a nucleophilic substitution will be influenced by the substituents on the benzyl (B1604629) rings. The methoxy (B1213986) group on one ring is an electron-donating group, which can stabilize a benzylic carbocation through resonance, potentially favoring an S(_N)1 pathway if the substitution were to occur on the benzyl halide. Conversely, the electron-withdrawing nitro group on the other ring would destabilize a benzylic carbocation, making an S(_N)1 reaction at that position less likely and favoring an S(_N)2 mechanism. stackexchange.com Kinetic studies on the reaction of substituted benzylamines with benzyl bromide have shown that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it, consistent with an S(_N)2-type mechanism. researchgate.net

Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Mechanisms

| Factor | S(_N)1 Favored | S(_N)2 Favored |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak | Strong |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good | Good |

While the amine moiety itself acts as a nucleophile, the nitro-substituted benzene (B151609) ring can act as an electrophile in a different type of substitution reaction known as Nucleophilic Aromatic Substitution (S(_N)Ar) . This reaction is distinct from S(_N)1 and S(_N)2 reactions that occur at sp³-hybridized carbons.

For an S(_N)Ar reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (typically a halide) on the ring. chemistrysteps.com The nitro group is a powerful activating group for S(_N)Ar reactions, especially when positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com

The mechanism of an S(_N)Ar reaction involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

In the context of this compound, while the molecule itself does not have a leaving group on the nitro-substituted ring, derivatives of it could potentially undergo S(_N)Ar reactions. For example, if a halogen were present on the 3-nitrobenzyl ring, the amine could act as an intramolecular nucleophile, or an external nucleophile could attack the ring. The meta position of the nitro group relative to the benzylamine (B48309) moiety in the parent compound is not ideal for activating the ring towards S(_N)Ar, as ortho and para positions allow for more effective resonance stabilization of the Meisenheimer complex. youtube.com

Mechanistic Investigations of Oxidative and Reductive Transformations

The presence of the nitro and methoxy groups, as well as the benzylamine core, allows for a range of oxidative and reductive transformations.

The reduction of aromatic nitro compounds is a synthetically important transformation, often leading to the corresponding anilines. Several methods are available for this reduction, including catalytic hydrogenation and the use of reducing metals in acidic media. commonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. The reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. commonorganicchemistry.com The mechanism, often referred to as the Haber mechanism, can proceed through two main pathways: a direct route and a condensation route. unimi.itresearchgate.net

Direct Pathway: The nitro group is successively reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

Condensation Pathway: The intermediate nitroso and hydroxylamino species can condense to form azoxy (-N(O)=N-), azo (-N=N-), and hydrazo (-NH-NH-) intermediates, which are then further reduced to the amine.

The specific pathway and the distribution of intermediates can be influenced by the catalyst, solvent, and reaction conditions. rsc.orgorientjchem.org

Metal-Mediated Reduction: Metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are also effective for the reduction of nitro groups. commonorganicchemistry.com The mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at each stage to ultimately yield the amine.

For this compound, the reduction of the nitro group would yield (2-Methoxybenzyl)(3-aminobenzyl)amine. The choice of reducing agent would need to be considered carefully to avoid side reactions, such as hydrogenolysis of the C-N bonds, which can sometimes occur during catalytic hydrogenation.

The methoxy group is generally stable to oxidation, but under harsh conditions, it can be cleaved to a phenol (B47542). The benzylamine moiety, however, is more susceptible to oxidation.

The oxidation of benzylamines can lead to a variety of products, including imines, amides, or even cleavage of the C-N bond, depending on the oxidant and reaction conditions. A common oxidation reaction for primary and secondary amines is the formation of an imine. researchgate.net The mechanism of oxidation often involves the transfer of a hydride ion from the carbon adjacent to the nitrogen to the oxidizing agent. researchgate.net

For this compound, oxidation would likely occur at the secondary amine. A plausible mechanism for oxidation to the corresponding imine would involve the following steps:

Abstraction of the hydrogen atom from the nitrogen.

Abstraction of a hydride from the adjacent benzylic carbon.

Catalytic oxidation methods, for instance using oxoammonium catalysts, can proceed via a hydride transfer mechanism. chemrxiv.org

Catalytic Reaction Mechanisms Employing this compound or its Precursors/Derivatives

While specific catalytic applications of this compound are not widely reported, its structural motifs suggest potential roles in catalysis. The amine functionality can act as a nucleophilic catalyst or as a ligand for a metal catalyst.

For instance, benzylamine and its derivatives have been used as nucleophilic catalysts in various organic transformations. organic-chemistry.org The catalytic cycle often involves the formation of an iminium ion intermediate, which is more electrophilic than the starting material and can be attacked by another nucleophile.

Furthermore, the amine and the aromatic rings could coordinate to a metal center, allowing the molecule to act as a ligand in transition metal catalysis. The electronic properties of the ligand, influenced by the methoxy and nitro substituents, would play a crucial role in the activity and selectivity of the catalyst. For example, copper complexes with methoxybenzylamine-derived Schiff base ligands have been investigated for their catalytic and biological activities. mdpi.com Derivatives of this compound could be synthesized to create novel ligands for various catalytic applications, such as in cross-coupling or hydrogenation reactions. nih.govresearchgate.net

Role of Transition Metal Catalysts in Amination Processes

While transition metal catalysts, particularly those based on palladium, ruthenium, and copper, are widely employed in modern organic synthesis to facilitate C-N bond formation, no literature specifically describes their application or mechanistic role in the synthesis of this compound. General mechanisms for related transition-metal-catalyzed aminations often involve oxidative addition, ligand exchange, and reductive elimination steps. However, without experimental or computational studies on this specific substrate, any proposed catalytic cycle would be purely hypothetical.

Identification of Key Intermediates and Rate-Limiting Steps

Detailed mechanistic studies that would identify key intermediates and determine the rate-limiting step in the formation of this compound have not been reported. For a typical nucleophilic substitution reaction between a benzyl halide and a benzylamine, the reaction could proceed through an SN2 mechanism, where the rate-limiting step is the concerted attack of the amine on the electrophilic carbon of the benzyl halide. The formation of a quaternary ammonium (B1175870) salt as an intermediate is plausible before deprotonation to the final secondary amine. In a reductive amination pathway, the key intermediates would be a hemiaminal followed by an imine, with the reduction of the imine often being the rate-determining step. Without specific studies, these remain generalized possibilities.

Kinetic Studies and Rate Law Determinations

Determination of Pseudo-First-Order Rate Coefficients

No kinetic studies have been published from which pseudo-first-order rate coefficients for the formation or subsequent reactions of this compound could be extracted. The determination of such coefficients would require experiments where one reactant is present in a large excess.

Calculation of Activation Parameters (Enthalpy, Entropy, Gibbs Free Energy of Activation)

There is no available data on the activation parameters (ΔH‡, ΔS‡, and ΔG‡) for reactions involving this compound. These parameters are typically calculated from the temperature dependence of the reaction rate constant (the Arrhenius and Eyring equations) and provide insight into the transition state of the rate-determining step.

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. However, no studies employing isotopic labels (e.g., ¹³C, ¹⁵N, ²H) to probe the mechanism of formation or reaction of this compound have been reported in the scientific literature. Such studies could, for example, confirm the nucleophilic or electrophilic partners in the key bond-forming step.

Derivatization Strategies and Applications As Functional Material Precursors

Synthesis and Characterization of Schiff Base Derivatives

The secondary amine functionality in (2-Methoxybenzyl)(3-nitrobenzyl)amine is a prime site for derivatization. However, direct condensation to form Schiff bases typically requires a primary amine. Therefore, derivatization strategies often commence with the modification of other parts of the molecule, such as the nitro group, to introduce a primary amine, which can then readily undergo condensation reactions.

The formation of Schiff bases, or imines, occurs through the acid-catalyzed reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). mdpi.comlibretexts.orglibretexts.org This reaction is a reversible process involving the elimination of a water molecule. libretexts.orglibretexts.org For a derivative of this compound, where the nitro group has been reduced to a primary amine (forming (3-aminobenzyl)(2-methoxybenzyl)amine), condensation with various aldehydes and ketones can be achieved.

The reaction rate is highly dependent on the pH of the medium. Optimal conditions are typically found around a pH of 5. libretexts.orglibretexts.org At a higher pH, there is insufficient acid to protonate the hydroxyl intermediate, which is necessary for its elimination as water. libretexts.orglibretexts.org Conversely, at a low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. libretexts.orglibretexts.org

The general scheme for this reaction is as follows: Step 1: Nucleophilic attack of the primary amine on the carbonyl carbon. Step 2: Proton transfer to form a carbinolamine intermediate. Step 3: Protonation of the hydroxyl group. Step 4: Elimination of water to form an iminium ion. Step 5: Deprotonation to yield the final Schiff base.

A variety of aromatic and aliphatic aldehydes and ketones can be used in these condensation reactions, leading to a diverse library of Schiff base derivatives. nih.govijtsrd.comnih.gov

Table 1: Examples of Aldehydes and Ketones for Schiff Base Synthesis

| Carbonyl Compound | Resulting Schiff Base Type |

|---|---|

| Salicylaldehyde | Salicylidene derivative |

| Vanillin | Vanillin-based imine |

| 2-Nitrobenzaldehyde | Nitro-substituted Schiff base mdpi.com |

| Acetophenone | Ketimine derivative |

These reactions are typically monitored by techniques like Thin Layer Chromatography (TLC). ijtsrd.comresearchgate.net The resulting Schiff bases are characterized by various spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm the formation of the characteristic azomethine (-CH=N-) group. nih.govnih.gov

Schiff bases derived from the aminated form of this compound are excellent ligands for coordinating with a wide range of metal ions. nih.govrsc.org The presence of the imine nitrogen and other potential donor atoms (such as the methoxy (B1213986) oxygen or other substituents) allows these molecules to act as mono- or polydentate ligands, forming stable metal complexes. nih.govresearchgate.net

The synthesis of these metal complexes generally involves refluxing the Schiff base ligand with a metal salt (e.g., nitrates or chlorides) in a suitable solvent like ethanol (B145695). nih.govresearchgate.net The stoichiometry of the ligand to metal can be varied to produce different coordination environments. nih.gov

Table 2: Potential Metal Ions for Coordination with Schiff Base Ligands

| Metal Ion | Common Oxidation State | Potential Geometry |

|---|---|---|

| Copper | Cu(II) | Square planar, Tetrahedral |

| Nickel | Ni(II) | Square planar, Octahedral |

| Zinc | Zn(II) | Tetrahedral |

| Cobalt | Co(II), Co(III) | Tetrahedral, Octahedral |

The resulting coordination compounds exhibit rich chemical properties and have been investigated for various applications, including catalysis and as precursors for materials with specific electronic or magnetic properties. nih.gov The characterization of these metal complexes involves techniques such as UV-Visible spectroscopy to study the electronic transitions, FT-IR to observe shifts in the C=N stretching frequency upon coordination, and thermogravimetric analysis (TGA) to determine their thermal stability. nih.gov The coordination chemistry of Schiff bases derived from ortho-vanillin, a related aldehyde, is particularly extensive, generating a wide variety of complex structures. rsc.org

Modification of the Nitro Group

The nitro group is a key functional handle for the derivatization of this compound. Its transformation opens up pathways to a multitude of other functional groups and heterocyclic systems.

The reduction of the aromatic nitro group to a primary amine (aniline derivative) is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.orgorganic-chemistry.org This conversion is of significant industrial importance. wikipedia.org A variety of reagents and catalytic systems can be employed to achieve this reduction with high efficiency and chemoselectivity. organic-chemistry.orgjsynthchem.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium. wikipedia.org Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a particularly effective reagent for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities like nitriles or esters. stackexchange.com

Transfer Hydrogenation: Formic acid or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst. wikipedia.org

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (in the presence of a transition metal complex), sodium hydrosulfite, or diborane (B8814927) can also be utilized. wikipedia.orgjsynthchem.com

Once the aniline (B41778) derivative, (3-aminobenzyl)(2-methoxybenzyl)amine, is synthesized, the newly formed primary amino group can be further functionalized. Standard organic reactions such as acylation, alkylation, sulfonylation, and diazotization can be performed to introduce a wide range of substituents, further diversifying the molecular structure for material science applications. beilstein-journals.org

The aniline derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Pyrazole-based Amines: Pyrazoles can be synthesized through several routes, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. nih.govnih.govscispace.com Starting from the aniline derivative, one could envision a multi-step sequence. For example, the amine could be diazotized and then coupled with a suitable active methylene (B1212753) compound, followed by cyclization with a hydrazine to form a substituted pyrazole (B372694) ring. Alternatively, the amine itself could be transformed into a hydrazine derivative, which could then participate directly in pyrazole synthesis. nih.govnih.gov One-pot, multi-component reactions are also common for synthesizing highly functionalized pyrazoles. ias.ac.in

Triazoles: The synthesis of 1,2,3-triazoles is often achieved via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. researchgate.net The aniline derivative of this compound can be converted into an aryl azide through diazotization followed by reaction with sodium azide. This azide can then be reacted with a variety of terminal alkynes to yield 1,2,3-triazole derivatives. nih.gov Both copper-catalyzed (click chemistry) and metal-free synthesis methods for triazoles are well-established. frontiersin.orgfrontiersin.org 1,2,4-triazoles can also be synthesized from amine precursors through different cyclization strategies, often involving reactions with amides, nitriles, or other nitrogen-containing reagents. frontiersin.org

Transformations at the Secondary Amine Nitrogen

The secondary amine nitrogen in this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups directly onto the nitrogen atom, altering the steric and electronic properties of the molecule.

Common transformations include:

N-Alkylation: The introduction of an additional alkyl group to form a tertiary amine can be achieved by reacting the secondary amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate. orgsyn.orgnih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (such as triethylamine (B128534) or pyridine) yields the corresponding N-substituted amide. This transformation can be used to introduce carbonyl-containing moieties.

N-Sulfonylation: The reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, 2-nitrobenzenesulfonyl chloride) in the presence of a base produces stable sulfonamides. orgsyn.org The 2-nitrobenzenesulfonamide (B48108) group is particularly useful as it can also serve as a protecting group for amines. orgsyn.org

Reductive Amination: While typically a method to form amines, a secondary amine can react with an aldehyde or ketone to form an iminium ion, which can then be reduced in situ (for example, with sodium cyanoborohydride) to yield a tertiary amine. mdma.ch This provides an alternative route for N-alkylation. mdma.ch

These derivatization strategies at the secondary amine nitrogen are crucial for fine-tuning the properties of the molecule for specific applications, such as modifying its solubility, coordination ability, or suitability as a monomer for polymerization.

Alkylation and Acylation Reactions to Form Tertiary Amines and Amides

Alkylation:

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation by alkyl halides. researchgate.netnih.gov This reaction, a form of nucleophilic substitution, leads to the formation of tertiary amines. google.com The synthesis of tertiary amines is a significant area of research due to their prevalence in pharmaceuticals and other functional organic molecules. news-medical.net The reaction of this compound with an alkyl halide, such as methyl iodide, in the presence of a non-nucleophilic base to neutralize the generated hydrohalic acid, would yield the corresponding tertiary amine.

A general reaction scheme is as follows:

This compound + R-X → (2-Methoxybenzyl)(3-nitrobenzyl)(R)amine + HX

Where R-X is an alkyl halide.

The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl groups, thus allowing for fine-tuning of the resulting tertiary amine's properties. Factors such as the nature of the alkyl halide and the solvent can influence the reaction rate and yield. researchgate.net

Table 1: Examples of Tertiary Amines Derived from this compound via Alkylation

| Alkylating Agent | Product Name | Potential Application |

| Methyl Iodide | (2-Methoxybenzyl)(3-nitrobenzyl)methylamine | Precursor for quaternary ammonium salts |

| Ethyl Bromide | Ethylthis compound | Intermediate in organic synthesis |

| Benzyl Chloride | Benzylthis compound | Building block for complex molecules |

Acylation:

Acylation of this compound provides a route to amide synthesis. byjus.com Amides are of great importance in polymer chemistry, materials science, and pharmaceuticals. nih.govresearchgate.net This reaction typically involves treating the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. byjus.com

A general reaction scheme is as follows:

This compound + R-COCl → N-(2-Methoxybenzyl)-N-(3-nitrobenzyl)acetamide + HCl

Where R-COCl is an acyl chloride.

The resulting N,N-disubstituted amide exhibits different chemical properties compared to the parent secondary amine, including changes in basicity and reactivity. The acylation can introduce various functional groups depending on the acylating agent used, further expanding the utility of the parent molecule. mdpi.com

Table 2: Examples of Amides Derived from this compound via Acylation

| Acylating Agent | Product Name | Potential Application |

| Acetyl Chloride | N-(2-Methoxybenzyl)-N-(3-nitrobenzyl)acetamide | Precursor for functional polymers |

| Benzoyl Chloride | N-(2-Methoxybenzyl)-N-(3-nitrobenzyl)benzamide | Intermediate for specialty chemicals |

| Acryloyl Chloride | N-(2-Methoxybenzyl)-N-(3-nitrobenzyl)acrylamide | Monomer for polymer synthesis |

Formation of Quaternary Ammonium Salts

Quaternary ammonium salts can be synthesized from the tertiary amine derivatives of this compound through a process known as quaternization. quora.com This reaction involves the alkylation of a tertiary amine with an alkyl halide. googleapis.com Quaternary ammonium salts are permanently charged, a property that makes them useful in a variety of applications, including as phase-transfer catalysts and in the preparation of specialty polymers. googleapis.com

The synthesis involves the reaction of a tertiary amine, such as (2-Methoxybenzyl)(3-nitrobenzyl)methylamine, with an alkyl halide. For example:

(2-Methoxybenzyl)(3-nitrobenzyl)methylamine + CH₃I → (2-Methoxybenzyl)(3-nitrobenzyl)dimethylammonium iodide

The resulting quaternary ammonium salt possesses an ionic nature, which significantly alters its solubility and reactivity compared to the parent tertiary amine.

Table 3: Examples of Quaternary Ammonium Salts Derived from Tertiary Amines of this compound

| Tertiary Amine Precursor | Alkylating Agent | Product Name | Potential Application |

| (2-Methoxybenzyl)(3-nitrobenzyl)methylamine | Methyl Iodide | (2-Methoxybenzyl)(3-nitrobenzyl)dimethylammonium iodide | Phase-transfer catalyst |

| Ethylthis compound | Ethyl Bromide | Diethyl(2-methoxybenzyl)(3-nitrobenzyl)ammonium bromide | Ionic liquid precursor |

Role as a Building Block in Polymer Chemistry

The unique combination of functional groups in this compound and its derivatives makes it a valuable building block in polymer chemistry. The presence of reactive sites allows for its incorporation into polymer chains, either as a monomer for the synthesis of advanced polymeric materials or as a cross-linking agent to form network structures.

Monomer Synthesis for Advanced Polymeric Materials

Derivatives of this compound can be designed to act as monomers in polymerization reactions. For instance, the introduction of a polymerizable group, such as a vinyl or acryloyl group, via acylation allows the molecule to participate in chain-growth polymerization. tsijournals.com

For example, the acylation of this compound with acryloyl chloride would yield N-(2-Methoxybenzyl)-N-(3-nitrobenzyl)acrylamide, a monomer that can undergo free-radical polymerization to produce a polymer with the this compound moiety as a pendant group. The properties of the resulting polymer would be influenced by the methoxy and nitro functional groups on the benzyl rings.

Furthermore, primary benzylamines are recognized as important precursors for the production of biobased polymers and thermally stable polyamide fibers. nih.govacs.org By analogy, difunctional derivatives of this compound could potentially be used in step-growth polymerization to form polyesters or polyamides.

Table 4: Potential Monomers Derived from this compound and Their Polymerization Methods

| Monomer | Polymerization Method | Resulting Polymer | Potential Application |

| N-(2-Methoxybenzyl)-N-(3-nitrobenzyl)acrylamide | Free-radical polymerization | Poly(N-(2-Methoxybenzyl)-N-(3-nitrobenzyl)acrylamide) | Functional coating |

| Diol derivative of this compound | Polycondensation with a diacid | Polyester | Biodegradable material |

| Diamine derivative of this compound | Polycondensation with a diacyl chloride | Polyamide | High-performance fiber |

Cross-linking Reactions for Network Structures

Cross-linking is a process that involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network structure. ebeammachine.com This modification significantly enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. The amine functionality and the aromatic rings in this compound present opportunities for its use as a cross-linking agent.

The secondary amine group can react with suitable functional groups on polymer chains, such as epoxy or isocyanate groups, to form cross-links. For example, it could be used as a curing agent for epoxy resins, where the amine attacks the epoxide ring, leading to the formation of a rigid, cross-linked network.

Additionally, the nitro group on the benzyl ring offers a potential site for chemical modification that could be utilized in cross-linking strategies. For instance, reduction of the nitro group to an amine would provide a diamine that could act as a cross-linker for various polymers. Furthermore, o-nitrobenzyl alcohol derivatives are known to be utilized in the formation of photodegradable hydrogels through cross-linking.

Table 5: Potential Cross-linking Applications of this compound Derivatives

| Polymer System | Cross-linking Chemistry | Resulting Network Structure | Enhanced Properties |

| Epoxy Resins | Amine-epoxy addition | Cross-linked epoxy network | Increased rigidity and thermal stability |

| Polyurethanes | Reaction with isocyanate groups | Polyurethane network | Improved mechanical strength |

| Polymers with pendant acyl chloride groups | Amide bond formation | Polyamide cross-links | Enhanced chemical resistance |

Supramolecular Chemistry and Non Covalent Interactions of 2 Methoxybenzyl 3 Nitrobenzyl Amine

Design and Synthesis of Supramolecular Architectures Involving the Compound

The rational design of supramolecular architectures hinges on the predictable nature of non-covalent interactions. In the case of (2-Methoxybenzyl)(3-nitrobenzyl)amine, the interplay between hydrogen bonding and π-π stacking governs the formation of higher-order structures.

Exploration of π-π Stacking and Other Aromatic Interactions in Self-Assembly